Ethyl 6-methyl-2,3-dihydropyridazine-1(6H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-methyl-2,3-dihydropyridazine-1(6H)-carboxylate is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by its unique structure, which includes a dihydropyridazine ring with an ethyl ester group at the 1-position and a methyl group at the 6-position. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-2,3-dihydropyridazine-1(6H)-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by cyclization to form the dihydropyridazine ring. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-2,3-dihydropyridazine-1(6H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridazine derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated pyridazine rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine-3-carboxylates, while reduction can produce fully saturated pyridazines.
Scientific Research Applications
Ethyl 6-methyl-2,3-dihydropyridazine-1(6H)-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 6-methyl-2,3-dihydropyridazine-1(6H)-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione: This compound has a similar dihydropyridazine ring but with additional functional groups.
2-acyl-3-aryl-3,5-dihydrofuro[3,2-c]pyridin-4(2H)-ones: These compounds share a similar heterocyclic structure with different substituents.
Uniqueness
Ethyl 6-methyl-2,3-dihydropyridazine-1(6H)-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl ester group and methyl substitution make it a versatile intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C8H14N2O2 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
ethyl 3-methyl-3,6-dihydro-1H-pyridazine-2-carboxylate |
InChI |
InChI=1S/C8H14N2O2/c1-3-12-8(11)10-7(2)5-4-6-9-10/h4-5,7,9H,3,6H2,1-2H3 |
InChI Key |
RMGRQDHZYXWUKG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C(C=CCN1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.